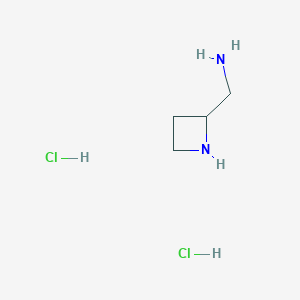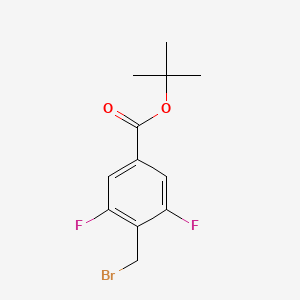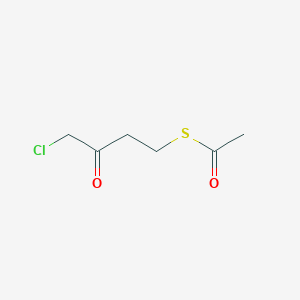
4-(Acetylsulfanyl)-1-chlorobutan-2-one
描述
4-(Acetylsulfanyl)-1-chlorobutan-2-one is an organic compound characterized by the presence of an acetylsulfanyl group attached to a butanone backbone with a chlorine atom at the first carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfanyl)-1-chlorobutan-2-one typically involves the reaction of 4-chlorobutan-2-one with thioacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylsulfanyl group. The general reaction scheme is as follows:
4-chlorobutan-2-one+thioacetic acid→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the acetylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-(Acetylsulfanyl)-1-chlorobutan-2-one can undergo various types of chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Acetylsulfanyl)-1-chlorobutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Acetylsulfanyl)-1-chlorobutan-2-one involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds and potential inhibition of enzyme activity. The chlorine atom and carbonyl group may also participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 4-(Methylsulfanyl)-1-chlorobutan-2-one
- 4-(Ethylsulfanyl)-1-chlorobutan-2-one
- 4-(Propylsulfanyl)-1-chlorobutan-2-one
Uniqueness
4-(Acetylsulfanyl)-1-chlorobutan-2-one is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different alkyl groups. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
S-(4-chloro-3-oxobutyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-5(8)10-3-2-6(9)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGFGVIPZFPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90817109 | |
| Record name | S-(4-Chloro-3-oxobutyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90817109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614760-04-2 | |
| Record name | S-(4-Chloro-3-oxobutyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90817109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


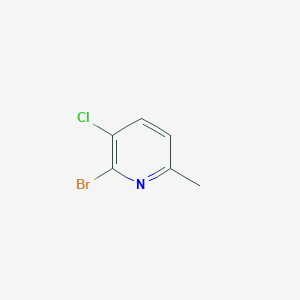
![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1375810.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B1375818.png)
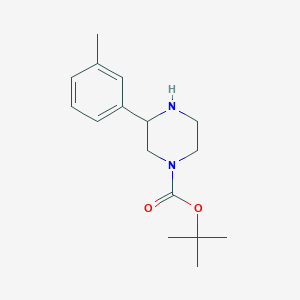
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
